4-ethoxypentanoic acid
Description
4-Ethoxypentanoic acid (IUPAC name: this compound) is a carboxylic acid derivative featuring a pentanoic acid backbone with an ethoxy (-OCH₂CH₃) substituent at the fourth carbon position. Its molecular formula is C₇H₁₄O₃, with a molecular weight of 158.18 g/mol.
Properties
CAS No. |
121519-72-0 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethoxypentanoic acid is typically synthesized by heating pentanoic acid with ethanol in the presence of an acid catalyst. This esterification reaction involves the formation of an ester bond between the carboxyl group of pentanoic acid and the hydroxyl group of ethanol .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in a reactor where pentanoic acid and ethanol are mixed with an acid catalyst, such as sulfuric acid. The mixture is heated to facilitate the reaction, and the product is then purified through distillation .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxypentanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted pentanoic acids.
Scientific Research Applications
4-Ethoxypentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of metabolic pathways and enzyme reactions.
Medicine: It is used in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: It is used in the production of pesticides, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-ethoxypentanoic acid involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of pentanoic acid and ethanol. This compound can also participate in metabolic pathways where it is oxidized or reduced to form other bioactive molecules .
Comparison with Similar Compounds
Key Observations :
- Compounds with aromatic ethers (e.g., 5-(4-methoxyphenoxy)pentanoic acid) exhibit distinct electronic properties due to conjugation with phenyl rings, unlike aliphatic ethers .
Physical and Chemical Properties
The ethoxy group significantly impacts physicochemical properties:
| Property | This compound | 4-Methylpentanoic Acid | 4-Hydroxypentanoic Acid |
|---|---|---|---|
| Solubility in Water | Moderate (ether hinders H-bonding) | Low (hydrophobic CH₃) | High (-OH promotes H-bonding) |
| Acidity (pKa) | ~4.8–5.2 (weaker than hydroxyl analogs) | ~4.9–5.1 | ~4.5–4.7 (stronger acid) |
| Boiling Point | ~220–230°C (estimated) | ~215–220°C | ~250°C (due to H-bonding) |
Research Findings :
Case Studies :
- Antimicrobial Activity: Ethoxy and methoxy groups in carboxylic acids enhance interactions with bacterial membranes, as seen in (2E)-2-(4-methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid .
- Metabolic Pathways: Branched-chain amino acids like 2-amino-4-methylpentanoic acid demonstrate the role of substituent positioning in biochemical specificity .
Q & A
Q. What are the established synthetic routes for 4-ethoxypentanoic acid, and how do reaction conditions influence yield and purity?
The synthesis of this compound commonly involves esterification or hydrolysis of precursor compounds. For example, ethoxy group introduction via nucleophilic substitution on a halogenated pentanoic acid derivative requires anhydrous conditions to minimize hydrolysis. Catalysts like sulfuric acid or p-toluenesulfonic acid are used at 60–80°C, with yields optimized by controlling stoichiometry and reaction time. Post-synthesis purification via fractional distillation (boiling point ~210°C) or recrystallization (using ethanol/water mixtures) is critical. Yield ranges from 65% to 85%, depending on solvent polarity and temperature gradients .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers expect?
- IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and ester C=O stretch (~1740 cm⁻¹).
- ¹H NMR : Ethoxy protons appear as a triplet (δ 1.2–1.4 ppm, CH3) and quartet (δ 3.4–3.6 ppm, OCH2). The pentanoic acid chain shows splitting patterns consistent with J-coupling (e.g., δ 2.3–2.5 ppm for CH2 adjacent to COOH).
- GC-MS : Molecular ion peak at m/z 146 (C₇H₁₄O₃) and fragment ions (e.g., m/z 101 from decarboxylation). Cross-reference with NIST spectral libraries for validation .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Conduct reactions in a fume hood due to potential vapor release. Store the compound in a cool, ventilated area away from oxidizers. Neutralize acidic waste with sodium bicarbonate before disposal. Emergency procedures include 15-minute water rinsing for skin exposure and ethanol for surface decontamination .
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity or stability of this compound under varying conditions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties, such as HOMO-LUMO gaps, to identify reactive sites. Molecular dynamics simulations assess conformational stability in solvents like water or DMSO. Validate computational NMR chemical shifts against experimental data (Δδ < 0.2 ppm). Adjust solvation models (e.g., PCM or SMD) to improve accuracy .
Q. What strategies resolve discrepancies between experimental data and theoretical predictions in studies involving this compound?
- Instrument Calibration : Verify NMR shimming and GC-MS ionization efficiency.
- Solvent Effects : Re-evaluate computational solvent models if experimental shifts deviate.
- Cross-Validation : Use X-ray crystallography to confirm molecular geometry.
- Literature Benchmarking : Compare results with similar ethoxy-substituted carboxylic acids (e.g., 4-ethoxybenzoic acid) to identify systemic errors .
Q. What experimental design considerations are critical for kinetic studies of reactions involving this compound?
- Temperature Control : Use thermostatic baths (±0.1°C) to minimize thermal fluctuations.
- Pseudo-First-Order Conditions : Employ excess nucleophile (10:1 ratio) to isolate rate dependencies.
- Progress Monitoring : Analyze timed aliquots via HPLC (C18 column, 0.1% H3PO4 mobile phase) or GC.
- Statistical Rigor : Replicate trials (n ≥ 3) and calculate rate constants with standard deviations. Include solvent polarity controls (e.g., DMSO vs. THF) .
Q. How should researchers approach statistical analysis of biological assay data for this compound derivatives?
- ANOVA with Post-Hoc Tests : Compare multi-group datasets (e.g., dose-response curves) using Tukey’s HSD.
- IC50 Determination : Apply nonlinear regression (four-parameter logistic model) with 95% confidence intervals.
- Outlier Management : Use Grubbs’ test (α = 0.05) or robust regression for skewed distributions.
- Software Tools : GraphPad Prism or R packages (e.g.,
drcfor dose-response analysis) .
Methodological Best Practices
Q. How can researchers ensure reproducibility when synthesizing this compound derivatives?
Document all variables: catalyst loading (±0.5 mol%), solvent purity (HPLC-grade), and stirring rates. Publish detailed spectral data (e.g., NMR integration ratios) and raw chromatograms in supplementary materials. Share synthetic protocols via open-access platforms like protocols.io .
Q. What peer-review criteria are most critical for studies on this compound?
Reviewers evaluate:
- Data Validity : Consistency between experimental and computational results.
- Methodological Transparency : Clear description of synthetic steps and statistical thresholds.
- Ethical Compliance : Proper waste disposal and safety documentation.
- Literature Integration : Comparison with prior studies on ethoxy-carboxylic acid systems .
Q. How should raw data be managed and presented in publications about this compound?
- Appendix Inclusion : Large datasets (e.g., GC-MS chromatograms) should be in supplementary files.
- Graph Standards : Use error bars (SD or SEM) and significance markers (*, **) in dose-response plots.
- Metadata Annotation : Specify instrument models (e.g., Bruker 400 MHz NMR) and software versions (e.g., MestReNova 14.0) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
